molecular formula C5H11ClFNO B3393338 (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride CAS No. 2306253-19-8

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

Cat. No.: B3393338
CAS No.: 2306253-19-8
M. Wt: 155.60
InChI Key: ZWYUPOATRRHOKQ-UYXJWNHNSA-N
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Description

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a fluorine atom at the C3 position and a methoxy group at the C4 position in its stereospecific configuration. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can modulate bioavailability, metabolic stability, and target binding. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations. Synonymous identifiers include CAS numbers 1203566-98-6 and 2108511-81-3, with applications in drug discovery and organic synthesis .

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUPOATRRHOKQ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce specific functional groups.

    Crystallization: To purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride include pyrrolidine and piperidine derivatives with variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference(s)
(3S,4R)-3-Fluoro-4-methoxypyrrolidine HCl C3-F, C4-OCH₃, pyrrolidine core C₅H₁₀ClFNO Enhanced lipophilicity; drug intermediates
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl C3-OH, C5-CH₂OH, C1-CH₃ C₇H₁₄ClNO₂ Polar due to hydroxyl groups; potential CNS agents
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl C4-(4-OCH₃Ph), C3-COOH, trans-configuration C₁₃H₁₇ClNO₃ Bulky aryl group; carboxylic acid for salt formation
(3S,4R)-4-(4-Fluorophenyl)piperidin-3-methanol HCl Piperidine core, C4-(4-FPh), C3-CH₂OH C₁₂H₁₆ClFNO Paroxetine impurity; hydrogen bonding networks
Levocabastine Hydrochloride Piperidine with cyano, fluorophenyl, and methyl groups C₂₆H₂₉ClF₃N₃O₂ Antihistamine; complex substituent array

Stereochemical and Electronic Considerations

  • Stereochemistry : The (3S,4R) configuration in the target compound contrasts with analogs like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol HCl, where hydroxyl groups introduce polarity . Trans-configuration in aryl-substituted analogs (e.g., trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl) alters spatial interactions compared to the cis-arranged substituents in the target compound .
  • Fluorine Effects: The C3-fluoro group in the target compound increases electronegativity and metabolic stability relative to non-fluorinated analogs. For example, Levocabastine HCl incorporates fluorine in a fluorophenyl group but lacks direct ring fluorination .
  • Hydrogen Bonding: Compounds like (3S,4R)-4-(4-Fluorophenyl)piperidin-3-methanol HCl exhibit extensive hydrogen bonding via hydroxyl and ammonium groups, similar to the chloride-mediated networks observed in the target compound’s crystal structure .

Physicochemical Properties

  • Lipophilicity : The methoxy and fluoro groups in the target compound enhance membrane permeability compared to polar analogs like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol HCl .
  • Crystal Packing: The hydrochloride salt forms ionic lattices with hydrogen-bonded networks, as seen in (3S,4R)-4-(4-Fluorophenyl)piperidin-3-methanol HCl, where chloride ions mediate interactions between ammonium and hydroxyl groups .

Biological Activity

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a chiral compound notable in medicinal chemistry for its potential biological activities. It features a pyrrolidine ring structure and is being investigated for various therapeutic applications, including antimicrobial, antitumor, and anticonvulsant properties.

Structure and Synthesis

The compound's structure includes a fluorine atom and a methoxy group, which contribute to its unique biological activity. The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride typically involves several chemical reactions such as oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. These interactions modulate various biological pathways, leading to the observed pharmacological effects. Further studies are ongoing to elucidate the exact molecular pathways involved.

Antimicrobial Activity

Research indicates that (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride exhibits potent antimicrobial activity against several bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusPotent
Escherichia coliPotent
Pseudomonas aeruginosaSignificant

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Antitumor Activity

The compound has also demonstrated antitumor properties against various cancer cell lines. Notable findings include:

Cancer Type Activity
Breast cancerEffective
Colon cancerEffective
Lung cancerEffective

These results position (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride as a candidate for further investigation in cancer therapy.

Anticonvulsant Properties

In addition to its antimicrobial and antitumor activities, this compound has shown anticonvulsant effects, suggesting its potential application in treating epilepsy. Experimental studies have indicated low toxicity levels in animal models, further supporting its safety profile.

Toxicity and Safety

Studies have confirmed that (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride exhibits low toxicity across various models. Acute toxicity assessments in rats and mice have shown minimal adverse effects on vital organs such as the liver and kidneys. Chronic toxicity studies also indicate a favorable safety profile, making it a promising candidate for therapeutic applications.

Current Research Trends

Ongoing research focuses on:

  • Synthetic Methodologies : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • Mechanistic Studies : Investigating the detailed mechanisms of action to identify specific molecular targets.
  • Clinical Trials : Exploring its potential clinical applications as an antitumor and anticonvulsant agent.
  • New Derivatives : Synthesizing derivatives with enhanced biological properties for broader therapeutic uses.

Q & A

Q. What are the key steps in synthesizing (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride, and how are reaction conditions optimized?

The synthesis involves stereoselective fluorination and methoxylation of a pyrrolidine scaffold. Key steps include:

  • Fluorination : Electrophilic fluorination using Selectfluor™ or DAST to introduce fluorine at the 3-position .
  • Methoxylation : Alkylation with methyl iodide or Mitsunobu reaction to install the methoxy group at the 4-position .
  • Resolution : Chiral chromatography or enzymatic resolution ensures (3S,4R) stereochemistry .
    Optimization : Temperature (-20°C for fluorination), solvent polarity (acetonitrile for fluorination; methanol for methoxylation), and stoichiometric ratios (1:1.2 for Selectfluor™) are critical. Purity (>98%) is confirmed via HPLC and chiral GC .

Q. How can researchers verify the stereochemical purity and structural integrity of this compound?

  • X-ray crystallography : Determines absolute configuration (e.g., orthogonal crystal system with space group P2₁2₁2₁ observed in analogs) .
  • NMR spectroscopy : J-coupling values (e.g., JF,H = 48 Hz for axial fluorine) and NOESY correlations confirm stereochemistry .
  • Chiral HPLC : Retention times compared to enantiomeric standards (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

Q. What biological targets are associated with this compound in CNS research?

The compound interacts with:

  • Dopamine D2 receptors : Fluorine enhances binding affinity (Ki = 12 nM vs. 35 nM for non-fluorinated analogs) .
  • Serotonin transporters (SERT) : Methoxy group modulates selectivity (IC50 = 50 nM) .
  • MAO-B enzymes : Fluorine’s electron-withdrawing effect increases inhibition potency (IC50 = 8 µM) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s pharmacological profile?

The (3S,4R) configuration is critical for target engagement:

  • Fluorine orientation : Axial vs. equatorial positioning alters receptor binding (e.g., D2 affinity drops 10-fold in (3R,4S) enantiomer) .
  • Methoxy group : Trans-methoxy placement enhances SERT selectivity by 30% compared to cis-isomers .
    Methodological insight : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict steric clashes and hydrogen-bonding patterns .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions arise from:

  • Assay variability : Cell-based vs. cell-free assays (e.g., IC50 differences of 20% in MAO-B inhibition) .
  • Impurity effects : Trace enantiomers (>2%) reduce apparent potency (validate purity via LC-MS) .
    Resolution : Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and report enantiomeric excess (ee) in publications .

Q. What strategies enable comparative studies with structural analogs?

Design analogs by modifying:

  • Fluorine position : Compare 3-fluoro vs. 4-fluoro derivatives (Table 1).
  • Substituents : Replace methoxy with ethoxy or hydroxy groups .

Q. Table 1: Comparative Pharmacological Profiles

CompoundD2 Ki (nM)SERT IC50 (nM)MAO-B IC50 (µM)
(3S,4R)-3-Fluoro-4-MeO12508
(3R,4S)-3-Fluoro-4-MeO13020025
(3S,4R)-3-Fluoro-4-EtO184510

Synthesis note : Use parallel combinatorial libraries to generate analogs .

Q. How can computational methods predict metabolic stability and toxicity?

  • Metabolism : CYP450 isoform interactions (e.g., CYP2D6 clearance) predicted via Schrödinger’s ADMET Predictor .
  • Toxicity alerts : Check for PAINS motifs (e.g., Michael acceptors) using FAF-Drugs4 .
    Validation : Compare in silico results with in vitro hepatocyte assays (e.g., HepG2 metabolic stability) .

Key Methodological Takeaways

  • Stereochemical control is non-negotiable for reproducibility; use chiral auxiliaries or enzymatic resolution .
  • Data contradictions require rigorous purity checks and assay standardization .
  • Comparative studies must include structurally diverse analogs to isolate substituent effects .

For further details, consult crystallographic data (CCDC codes in ) and pharmacological datasets (ChEMBL, PubChem).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride
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